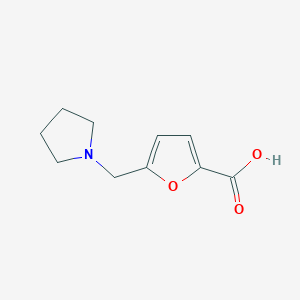

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

Übersicht

Beschreibung

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by a furan ring substituted with a pyrrolidin-1-ylmethyl group at the 5-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Pyrrolidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a pyrrolidine derivative. The reaction is typically carried out under basic conditions using a suitable alkylating agent.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the furan ring. This can be achieved through various carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction may produce 5-pyrrolidin-1-ylmethyl-furan-2-methanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid has been investigated for its therapeutic potential, particularly as an inhibitor in various biological pathways. Its structural features allow it to interact with specific biomolecules, which can lead to modulation of enzyme activity and gene expression.

Case Studies:

- Graft-versus-host disease (GVHD): Research has highlighted the role of pyrrolidine-based compounds in treating GVHD. In a study, small-molecule inhibitors based on furan-pyrrolidine structures demonstrated significant efficacy in reducing plasma levels of soluble ST2, a biomarker associated with GVHD severity. These compounds improved survival rates in animal models by modulating immune responses and reducing inflammation .

- Antibacterial Activity: The presence of five-membered heterocycles like pyrrolidine in antibacterial drugs has been noted to enhance their biological activity. Compounds featuring this moiety have been linked to improved potency and reduced toxicity profiles, making them valuable candidates for further development .

Material Science

Polymer Development:

In material science, this compound can be utilized in the synthesis of novel polymers with unique properties. These polymers can serve various functions, such as film formers and stabilizers in cosmetic formulations.

Applications in Cosmetics:

The compound's ability to form stable emulsions makes it suitable for use in cosmetic products. Its incorporation into formulations can enhance skin hydration and improve product stability. Research indicates that formulations containing pyrrolidine derivatives exhibit superior moisturizing properties compared to traditional formulations .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Feature | Potential Applications |

|---|---|---|

| 5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid | Contains a piperidine ring | Antimicrobial agents |

| 5-(Morpholin-1-ylmethyl)furan-2-carboxylic acid | Contains a morpholine ring | Drug delivery systems |

| This compound | Features a pyrrolidine ring | Therapeutic agents for inflammatory diseases |

Wirkmechanismus

The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The furan ring and pyrrolidin-1-ylmethyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in interactions with biological molecules through hydrogen bonding and ionic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(1-Pyrrolidinylmethyl)-2-furoic acid: Similar structure with slight variations in the substitution pattern.

5-(2-Carbamoylpyrrolidin-1-yl)methylfuran-2-carboxylic acid: Contains an additional carbamoyl group.

5-(2-Oxopyrrolidin-1-yl)methyl-2-furoic acid: Contains an oxo group instead of the pyrrolidinyl group.

Uniqueness

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.27 g/mol. The compound consists of a furan ring fused with a pyrrolidine moiety, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound exhibits significant antibacterial and antifungal activities, which could be attributed to the presence of the furan and pyrrolidine rings that enhance its interaction with microbial targets .

2. Neuroactive Properties

The compound's structural similarity to known neuroactive agents suggests potential applications in neurological disorders. Pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, particularly GABAergic pathways. Inhibition of GABA aminotransferase (GABA-AT) has been linked to increased GABA levels, providing therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrrolidine ring can significantly influence its pharmacological profile:

- Electron-donating groups : Enhance antimicrobial activity.

- Hydrophobic modifications : Improve membrane permeability and bioavailability.

Research indicates that modifications at specific positions on the furan or pyrrolidine rings can lead to compounds with improved efficacy against targeted pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives revealed that compounds structurally related to this compound demonstrated varying degrees of antimicrobial activity. The most potent derivatives were those with halogen substitutions, which increased their interaction with bacterial cell membranes .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives of pyrrolidine were evaluated for their impact on GABAergic transmission. The results indicated that certain modifications could enhance binding affinity to GABA receptors, suggesting potential therapeutic applications in treating anxiety and seizure disorders .

Eigenschaften

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFACEUEFDPCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355573 | |

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-49-4 | |

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.